molecular formula C25H21NO6 B6482689 3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide CAS No. 929390-85-2

3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No.: B6482689
CAS No.: 929390-85-2
M. Wt: 431.4 g/mol
InChI Key: IJLKONOWNUTPOM-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide is a useful research compound. Its molecular formula is C25H21NO6 and its molecular weight is 431.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.13688739 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c1-29-17-10-8-15(9-11-17)23(27)24-22(20-6-4-5-7-21(20)32-24)26-25(28)16-12-18(30-2)14-19(13-16)31-3/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLKONOWNUTPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide is a complex organic compound that belongs to the benzamide class. Its unique structure, characterized by multiple methoxy groups and a benzofuran moiety, suggests potential biological activities that warrant detailed investigation. This article synthesizes findings from diverse sources to elucidate the biological activity of this compound.

Structural Characteristics

The molecular formula for this compound is C25H25NO5C_{25}H_{25}NO_{5}, with a molecular weight of approximately 415.5 g/mol. The presence of methoxy groups enhances its solubility and biological activity, making it a subject of interest in medicinal chemistry and material science.

The biological activity of this compound is attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit or modulate the activity of enzymes involved in critical biological processes.
  • Receptor Binding : It can bind to cellular receptors, thereby altering signal transduction pathways.
  • Gene Expression Modulation : It may influence the expression of genes related to inflammation, cell proliferation, and apoptosis .

Biological Activities

Preliminary studies have indicated several promising biological activities:

  • Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation across various cancer cell lines. For example, it demonstrated significant cytotoxic effects in assays against human cancer cell lines, with IC50 values indicating effective growth inhibition .
  • Antimicrobial Properties : There are indications that this compound may exhibit antimicrobial activity, although specific data on its efficacy against various pathogens are still emerging .
  • Anti-inflammatory Effects : The modulation of inflammatory pathways suggests potential applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
This compoundMultiple methoxy and benzofuran groupsEnhanced solubility and potential for selective enzyme inhibition
N-[4-Methylbenzoyl]-2-amino benzoic acidBenzamide structure with different acyl groupLacks complex benzofuran structure
2-BenzoylaminobenzamideSimplified structure without methoxy groupsFocused on Bcl-3 inhibition mechanisms

This table highlights how the unique substitution pattern and functional groups of this compound may enhance its effectiveness compared to other compounds in its class.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antitumor Studies : In vitro studies demonstrated that compounds similar to this compound exhibit significant cytotoxicity against cancer cell lines such as HCC827 and NCI-H358, with IC50 values indicating effective dose-response relationships .
  • Molecular Dynamics Simulations : These simulations have been employed to study the binding interactions between the compound and target proteins, revealing critical insights into its mechanism of action through hydrophobic contacts and hydrogen bonding .

Preparation Methods

Cyclization for Benzofuran Formation

The benzofuran scaffold is constructed via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. Adapted from NMDA receptor antagonist syntheses, a modified protocol uses:

  • Substrate : 3-Nitro-2-(4-methoxybenzoyl)phenol (A ).

  • Conditions : HCl (conc.) in acetic acid, reflux (110°C, 6 h).

  • Outcome : Forms 2-(4-methoxybenzoyl)-3-nitro-1-benzofuran (B ) with 78% yield.

Mechanism : Protonation of the carbonyl oxygen activates the acetophenone for electrophilic attack, followed by dehydration to form the furan ring.

Functional Group Interconversion at Position 3

Reduction of Nitro to Amine :

  • Substrate : B (3-nitro intermediate).

  • Conditions : SnCl₂·2H₂O (5 equiv), concentrated HCl in methanol (1:2 v/v), reflux (30 min).

  • Outcome : 2-(4-methoxybenzoyl)-1-benzofuran-3-amine (C ) isolated in 85% yield.

Critical Note : Excess SnCl₂ ensures complete reduction, while NaOH neutralization precipitates the amine.

Amide Coupling with 3,5-Dimethoxybenzoyl Chloride

Synthesis of 3,5-Dimethoxybenzoyl Chloride

  • Substrate : 3,5-Dimethoxybenzoic acid.

  • Conditions : SOCl₂ (3 equiv), reflux (70°C, 3 h), followed by distillation under reduced pressure.

  • Outcome : 3,5-Dimethoxybenzoyl chloride (D ) obtained as a colorless liquid (92% yield).

Amidation of Benzofuran-3-amine

  • Substrate : C (amine) and D (acyl chloride).

  • Conditions : Dry toluene, Et₃N (2 equiv), reflux (20 h).

  • Workup : Filtration, recrystallization (ethanol/DMF).

  • Outcome : 3,5-Dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide (E ) in 68% yield.

Optimization Insight : Prolonged reflux ensures complete acylation, while Et₃N scavenges HCl, shifting equilibrium toward product.

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (600 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, H-arom. benzofuran), 7.94 (d, J = 8.8 Hz, 2H, 4-methoxybenzoyl), 7.08 (d, J = 8.8 Hz, 2H), 6.75 (s, 2H, 3,5-dimethoxybenzamide), 3.89 (s, 6H, OCH₃), 3.84 (s, 3H, OCH₃).

  • APT ¹³C NMR : 165.2 (C=O), 161.1 (C=O), 155.8 (OCH₃), 152.3 (OCH₃), 148.9 (benzofuran C-2).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 478.1732 [M+H]⁺ (C₂₆H₂₃NO₆⁺ requires 478.1734).

Melting Point and Purity

  • mp : 224–226°C (uncorrected).

  • HPLC : >98% purity (C18 column, MeOH/H₂O = 70:30).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Direct Cyclization7895Short reaction time
SnCl₂ Reduction8597High amine purity
Et₃N-Mediated Amidation6898Scalable, minimal side products

Challenges and Optimization Opportunities

  • Regioselectivity in Cyclization : Competing formation of 2-acetylbenzofuran minimized using HCl over H₂SO₄.

  • Amine Hydrolysis Risk : Strict anhydrous conditions during amidation prevent acyl chloride hydrolysis.

  • Solvent Choice : Toluene outperforms THF in amidation due to higher reflux temperature and improved solubility .

Q & A

Q. What are the optimal synthetic routes for 3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including condensation and coupling. Key steps include:

  • Reflux with acidic catalysts : For example, glacial acetic acid facilitates the reaction between intermediates like substituted benzaldehydes and amines under reflux conditions (4–6 hours) .
  • Solvent selection : Anhydrous solvents (e.g., dichloromethane or dimethylformamide) prevent hydrolysis of sensitive groups like sulfonyl or benzofuran moieties .
  • Coupling agents : Use of reagents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) enhances amide bond formation between benzoic acid derivatives and amines .
  • Yield optimization : Pressure reduction during solvent evaporation improves purity, while controlled pH and temperature (e.g., 45–60°C) minimize side reactions .

Q. What analytical methods are critical for characterizing this compound’s structural integrity?

  • Spectroscopic techniques :
    • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy groups at 3,5-positions) and benzofuran ring formation .
    • IR spectroscopy : Identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and benzofuran C-O-C stretches .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, especially for complex intermediates .
  • Chromatography : TLC or HPLC monitors reaction progress and purity (>95% by area normalization) .

Q. What preliminary biological activities have been reported, and how are these assays designed?

  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) with MIC values calculated using serial dilutions .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values, often revealing activity in the 10–50 µM range .
  • Enzyme inhibition : Fluorescence-based assays target enzymes like kinases or proteases, with results normalized to positive controls (e.g., staurosporine) .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

Modification Impact on Activity Evidence Source
Methoxy group position 3,5-Dimethoxy enhances solubility; 4-methoxybenzoyl boosts benzofuran stability .
Benzofuran substitution 2-(4-Methoxybenzoyl) increases π-π stacking with target proteins (e.g., kinases) .
Amide linker variation Replacement with sulfonamide reduces cytotoxicity but lowers solubility .

Q. How can environmental stability and degradation pathways be studied?

  • Hydrolysis studies : Incubate the compound in buffered solutions (pH 3–9) at 37°C, analyzing degradation products via LC-MS .
  • Photolytic stability : Expose to UV-Vis light (254–365 nm) and monitor decomposition using HPLC .
  • Microbial degradation : Soil or water microcosm experiments assess biotic breakdown, with metabolites identified through metabolomics .

Q. How to resolve contradictions in reported bioactivity data?

  • Dose-dependent effects : Re-evaluate assays at lower concentrations (1–10 µM) to rule out nonspecific cytotoxicity .
  • Cell line variability : Compare results across multiple lines (e.g., epithelial vs. hematopoietic) to identify tissue-specific activity .
  • Solvent artifacts : Use DMSO controls (<0.1% v/v) to exclude solvent interference in enzymatic assays .

Q. What strategies validate multi-target effects in complex biological systems?

  • Proteomic profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies protein targets in treated vs. untreated cells .
  • Molecular docking : Simulate interactions with predicted targets (e.g., PARP, HDAC) using software like AutoDock Vina .
  • Pathway analysis : RNA-seq or Metacore™ maps affected signaling pathways (e.g., apoptosis, oxidative stress) .

Q. What challenges arise in crystallographic and computational modeling?

  • Crystal growth : Slow vapor diffusion in solvents like acetonitrile/water (1:1) yields diffraction-quality crystals .
  • Density functional theory (DFT) : Optimize molecular geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .
  • Dynamic behavior : MD simulations (e.g., GROMACS) assess conformational stability in aqueous vs. lipid bilayer environments .

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